molecular formula C22H18FN5O B11313488 2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11313488
M. Wt: 387.4 g/mol
InChI Key: WSQMCOPCKTVQCE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2,4-pentanedione and hydrazine hydrate to yield the desired compound. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with the function of kinases and other regulatory proteins.

Comparison with Similar Compounds

2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of chlorine for fluorine can result in different chemical and biological properties.

    2-(4-fluorophenyl)-7-(4-hydroxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a hydroxy group instead of a methoxy group. The presence of the hydroxy group can affect the compound’s reactivity and solubility.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties that are valuable in various research applications.

Properties

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18FN5O/c1-13-14(2)28(17-8-10-18(29-3)11-9-17)21-19(13)22-25-20(26-27(22)12-24-21)15-4-6-16(23)7-5-15/h4-12H,1-3H3

InChI Key

WSQMCOPCKTVQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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